

Application Notes and Protocols: Cy5 Acid (tri-SO3) in Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy5 acid (tri-SO3) is a bright, far-red fluorescent dye belonging to the cyanine family. The presence of three sulfonate (-SO3) groups significantly enhances its water solubility, reduces aggregation, and improves its photophysical properties in aqueous buffers, making it an exceptional probe for biological imaging.[1][2] Its spectral properties, with excitation and emission in the deep-red region (around 650 nm and 670 nm, respectively), are advantageous for minimizing autofluorescence from biological samples.[3][4]

These characteristics make Cy5 and its sulfonated variants, like Cy5 acid (tri-SO3), highly suitable for super-resolution microscopy techniques, particularly direct Stochastic Optical Reconstruction Microscopy (dSTORM).[5][6] In dSTORM, the dye is induced to 'blink' between a fluorescent "on" state and a dark "off" state, allowing for the precise localization of individual molecules to reconstruct an image with a resolution far beyond the diffraction limit of light.[7][8]

This document provides detailed application notes on the use of Cy5 acid (tri-SO3) in superresolution microscopy, including its photophysical properties, protocols for antibody conjugation and sample preparation, and a workflow for dSTORM imaging.

Photophysical and Performance Data



The selection of a fluorophore is a critical step for successful super-resolution imaging.[5] The quantitative data below summarizes the key properties of sulfonated Cy5 dyes, making them a preferred choice for dSTORM applications.[5][6]

Property	Value	Notes
Excitation Maximum (λex)	~646 - 651 nm	In aqueous buffers like PBS.[4]
Emission Maximum (λem)	~661 - 670 nm	In aqueous buffers like PBS.[4]
Molar Extinction Coeff.	~250,000 M ⁻¹ cm ⁻¹	High value indicates efficient light absorption.
Fluorescence Quantum Yield	0.28 - 0.32	In free form; can increase when conjugated to antibodies. [9]
Primary Application	dSTORM	Excellent photoswitching properties in thiol-containing buffers.[5][6]
Achievable Resolution	~20 - 50 nm	Dependent on labeling density, photon count, and optical setup.[7]

Key Super-Resolution Applications dSTORM (Direct Stochastic Optical Reconstruction Microscopy)

Cy5 acid (tri-SO3) is an ideal fluorophore for dSTORM.[5] Its ability to enter a stable dark state from the triplet state in the presence of a reducing agent (like a thiol) and then be stochastically returned to the fluorescent state allows for the temporal separation and precise localization of individual molecules.[8][10] The high photon output of Cy5 before photobleaching ensures high localization precision.[5] For dSTORM, Cy5 is typically used as a single reporter dye without an activator.[8]



STORM (Stochastic Optical Reconstruction Microscopy)

In the classic STORM modality, Cy5 is often used as the "reporter" dye in an activator-reporter dye pair.[11] A nearby "activator" dye (e.g., Cy3) can be used to reactivate the Cy5 from its dark state upon laser illumination at the activator's excitation wavelength.[8][11] This allows for more controlled switching cycles. However, the dSTORM approach using Cy5 alone is more common due to its simplicity.[8]

STED (Stimulated Emission Depletion) Microscopy

While Cy5 can be used for STED microscopy, it is crucial to consider its photostability under the high-power depletion laser. The performance in STED is highly dependent on the specific STED laser wavelength and power, and other specialized dyes are often preferred for this technique.

Experimental Protocols

Protocol 1: Antibody Conjugation with Cy5 Acid (tri-SO3) NHS Ester

This protocol describes the conjugation of an amine-reactive Cy5 acid (tri-SO3) N-hydroxysuccinimide (NHS) ester to a primary or secondary antibody. The NHS ester reacts with primary amines (e.g., on lysine residues) on the antibody to form a stable covalent bond.[12] [13]

Materials:

- Antibody (1-5 mg/mL in amine-free buffer like PBS, pH 7.4)
- · Cy5 acid (tri-SO3) NHS Ester
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3
- Size-exclusion chromatography column (e.g., NAP-5)[14]
- Phosphate Buffered Saline (PBS), pH 7.4



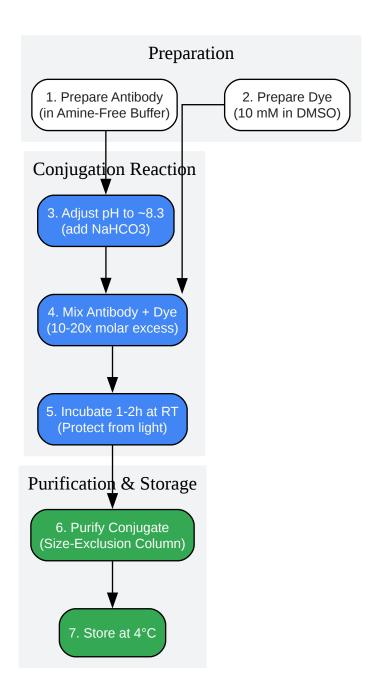




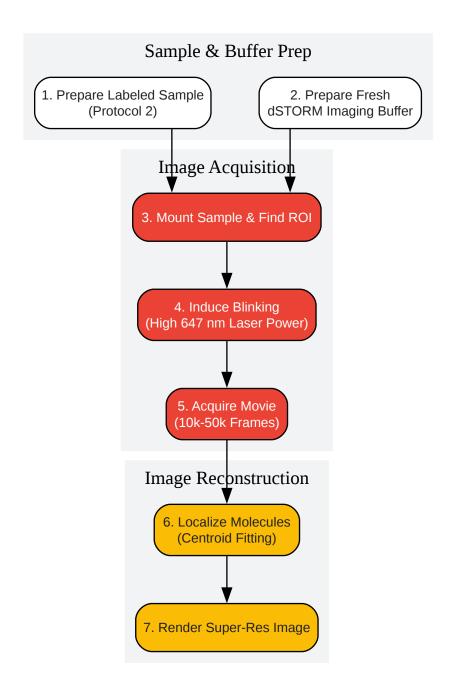
Procedure:

- Antibody Preparation: Dialyze the antibody against PBS (pH 7.4) to remove any aminecontaining buffers (e.g., Tris) or stabilizers.[15] Adjust the antibody concentration to 1-5 mg/mL.
- Dye Preparation: Immediately before use, dissolve the Cy5 NHS ester in a small volume of anhydrous DMF or DMSO to create a 10 mM stock solution.[12]
- pH Adjustment: Add 1/10th volume of 1 M NaHCO₃ to the antibody solution to raise the pH to
 ~8.3. This is crucial for efficient amine labeling.[15]
- Reaction: Add the dye solution to the antibody solution dropwise while gently stirring. A
 common starting point is a 10- to 20-fold molar excess of dye to antibody.
- Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[5]
- Purification: Separate the labeled antibody from the unreacted free dye using a sizeexclusion chromatography column (e.g., NAP-5) equilibrated with PBS.[14] Collect the first colored fraction, which contains the conjugated antibody.
- Characterization (Optional but Recommended): Determine the Degree of Labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~650 nm (for the Cy5 dye).
- Storage: Store the conjugated antibody at 4°C in PBS containing a preservative like sodium azide, protected from light.

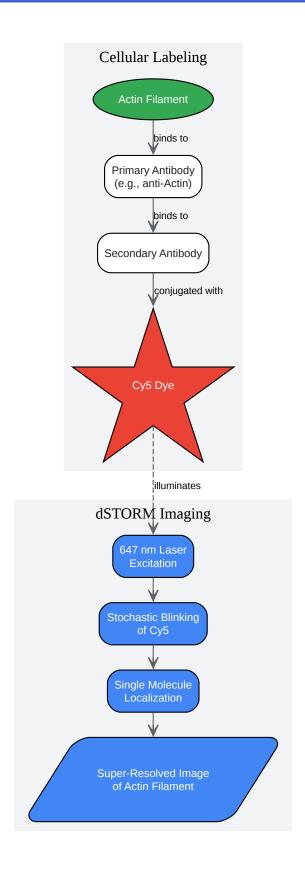












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- To cite this document: BenchChem. [Application Notes and Protocols: Cy5 Acid (tri-SO3) in Super-Resolution Microscopy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15091548#cy5-acid-tri-so3-in-super-resolution-microscopy-techniques]



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